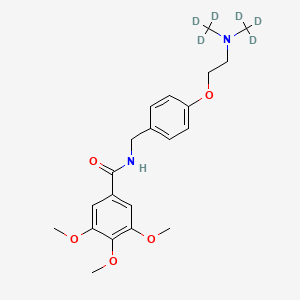

Trimethobenzamide D6

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Trimethobenzamide D6 est un dérivé marqué au deutérium du Trimethobenzamide, un composé antiémétique utilisé pour prévenir les nausées et les vomissements. Le marquage au deutérium implique la substitution d'atomes d'hydrogène par du deutérium, un isotope stable de l'hydrogène, qui peut être utile dans diverses applications de recherche scientifique .

Applications De Recherche Scientifique

Trimethobenzamide D6 est largement utilisé en recherche scientifique en raison de son marquage au deutérium, qui présente plusieurs avantages :

Chimie : Utilisé comme traceur dans les mécanismes réactionnels et les études cinétiques.

Biologie : Utilisé dans les études métaboliques pour suivre le mouvement et la transformation des molécules dans les systèmes biologiques.

Médecine : Utilisé dans les études pharmacocinétiques pour comprendre l'absorption, la distribution, le métabolisme et l'excrétion des médicaments.

Industrie : Utilisé dans le développement de nouveaux médicaments et agents thérapeutiques.

Mécanisme d'action

This compound exerce ses effets antiémétiques en bloquant les récepteurs de la dopamine D2 dans la zone de déclenchement chimio-réceptrice (CTZ) du bulbe rachidien. Cette action empêche la transmission des signaux émétiques au centre du vomissement, supprimant ainsi les nausées et les vomissements .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse de Trimethobenzamide D6 implique le marquage au deutérium du Trimethobenzamide. La voie de synthèse générale comprend les étapes suivantes :

Alkylation : Le sel de sodium du p-hydroxybenzaldéhyde est alkylé avec du chlorure de 2-diméthylaminoéthyle pour former un éther.

Amination réductrice : L'aldéhyde est soumis à une amination réductrice en présence d'ammoniac pour donner une diamine.

Acylation : La diamine est ensuite acylée avec du chlorure de 3,4,5-triméthoxybenzoyle pour produire du Trimethobenzamide.

Méthodes de production industrielle

La production industrielle de this compound suit des voies de synthèse similaires, mais à plus grande échelle, avec des conditions réactionnelles optimisées pour garantir un rendement et une pureté élevés. L'utilisation de gaz deutérium ou de réactifs deutériés est essentielle pour le processus de marquage au deutérium .

Analyse Des Réactions Chimiques

Types de réactions

Trimethobenzamide D6 subit diverses réactions chimiques, notamment :

Oxydation : Implique l'ajout d'oxygène ou l'élimination d'hydrogène.

Réduction : Implique l'ajout d'hydrogène ou l'élimination d'oxygène.

Substitution : Implique le remplacement d'un atome ou d'un groupe par un autre.

Réactifs et conditions courants

Oxydation : Les oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.

Réduction : Les réducteurs courants comprennent l'hydrure d'aluminium et le borohydrure de sodium.

Substitution : Les réactifs courants comprennent les halogènes et les nucléophiles dans diverses conditions.

Principaux produits

Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut donner des acides carboxyliques, tandis que la réduction peut donner des alcools .

Mécanisme D'action

Trimethobenzamide D6 exerts its antiemetic effects by blocking the dopamine D2 receptors in the chemoreceptor trigger zone (CTZ) of the medulla oblongata. This action prevents the transmission of emetic signals to the vomiting center, thereby suppressing nausea and vomiting .

Comparaison Avec Des Composés Similaires

Composés similaires

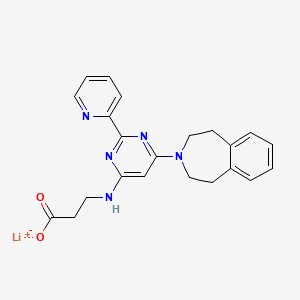

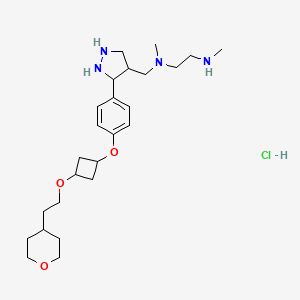

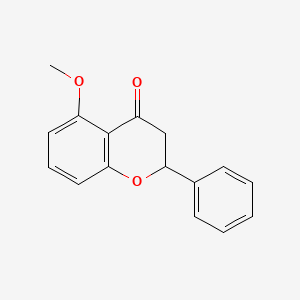

Dompéridone : Un autre antagoniste des récepteurs de la dopamine D2 utilisé comme antiémétique.

Métoclopramide : Un antagoniste des récepteurs de la dopamine D2 aux propriétés antiémétiques similaires.

Unicité

Trimethobenzamide D6 est unique en raison de son marquage au deutérium, qui améliore sa stabilité et permet un suivi détaillé dans les études scientifiques. Cela le rend particulièrement précieux dans les applications de recherche où une mesure et un suivi précis sont essentiels .

Propriétés

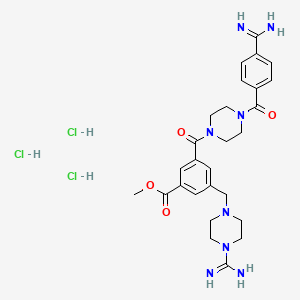

Formule moléculaire |

C21H28N2O5 |

|---|---|

Poids moléculaire |

394.5 g/mol |

Nom IUPAC |

N-[[4-[2-[bis(trideuteriomethyl)amino]ethoxy]phenyl]methyl]-3,4,5-trimethoxybenzamide |

InChI |

InChI=1S/C21H28N2O5/c1-23(2)10-11-28-17-8-6-15(7-9-17)14-22-21(24)16-12-18(25-3)20(27-5)19(13-16)26-4/h6-9,12-13H,10-11,14H2,1-5H3,(H,22,24)/i1D3,2D3 |

Clé InChI |

FEZBIKUBAYAZIU-WFGJKAKNSA-N |

SMILES isomérique |

[2H]C([2H])([2H])N(CCOC1=CC=C(C=C1)CNC(=O)C2=CC(=C(C(=C2)OC)OC)OC)C([2H])([2H])[2H] |

SMILES |

CN(C)CCOC1=CC=C(C=C1)CNC(=O)C2=CC(=C(C(=C2)OC)OC)OC |

SMILES canonique |

CN(C)CCOC1=CC=C(C=C1)CNC(=O)C2=CC(=C(C(=C2)OC)OC)OC |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.